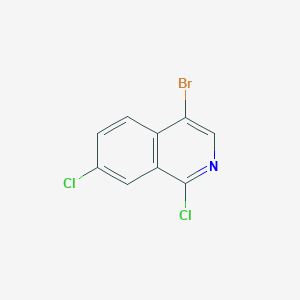

4-Bromo-1,7-dichloroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1,7-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNVIJOSWLWNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-1,7-dichloroisoquinoline: A Strategic Building Block in Modern Drug Discovery

CAS Number: 953421-74-4

Abstract

This guide provides an in-depth technical overview of 4-Bromo-1,7-dichloroisoquinoline, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We will explore its fundamental chemical and physical properties, discuss plausible synthetic strategies, and illuminate its primary application as a versatile intermediate in medicinal chemistry. The strategic placement of three distinct halogen atoms on the isoquinoline core offers a platform for selective, sequential chemical modifications, making it an invaluable scaffold for constructing complex molecular architectures and generating libraries of potential therapeutic agents, particularly kinase inhibitors and antimicrobial compounds. This document serves as a resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this potent chemical tool.

Core Compound Identity and Significance

This compound is a synthetic organic compound belonging to the isoquinoline family, a class of heterocyclic aromatic compounds where a benzene ring is fused to a pyridine ring. The isoquinoline motif is a common feature in many natural alkaloids and is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets.

The specific substitution pattern of this molecule—a bromine atom at the 4-position and chlorine atoms at the 1- and 7-positions—is not arbitrary. It is a deliberate design that transforms the simple isoquinoline core into a highly functionalized building block. Each halogen atom serves as a synthetic handle, with differing reactivity that can be exploited for selective cross-coupling reactions.[1] This allows chemists to introduce diverse functional groups at specific locations, a critical capability in the structure-activity relationship (SAR) studies that underpin modern drug development.

Chemical Structure

Caption: Proposed multi-step synthesis of the target compound.

Expert Rationale:

-

Cyclization: The synthesis would likely begin with a commercially available, appropriately substituted phenylacetic acid derivative which is cyclized using a reagent like formamide under dehydrating conditions (e.g., polyphosphoric acid - PPA) to form the isoquinolinone core. The chlorine at the 7-position would need to be present on the starting phenylacetic acid.

-

Chlorination: The resulting 7-chloroisoquinolin-1(2H)-one contains a hydroxyl group in its tautomeric form. This is readily converted to the 1-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a robust and widely used transformation in heterocyclic chemistry.

-

Regioselective Bromination: The final step is the introduction of the bromine atom at the C4 position. The existing electron-withdrawing chloro and ring nitrogen atoms deactivate the heterocyclic ring system, but the C4 position remains one of the more electronically favorable sites for electrophilic aromatic substitution. Reagents like N-Bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst would be employed to achieve this selective bromination.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for building libraries of bioactive molecules. [1]The differential reactivity of the C-Br and C-Cl bonds is the key to its utility. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for a hierarchical approach to functionalization.

Selective Cross-Coupling Reactions

This molecule is purpose-built for diversification through modern synthetic methods.

-

Suzuki and Stille Couplings (at C4): The C4-Br bond can be selectively coupled with a wide range of boronic acids/esters or organostannanes under palladium catalysis to introduce new aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling (at C4): Terminal alkynes can be coupled at the C4 position, providing access to another important class of molecular structures.

-

Buchwald-Hartwig Amination (at C1): The C1-Cl bond is activated by the adjacent ring nitrogen, making it susceptible to nucleophilic aromatic substitution. This position is ideal for introducing various amine functionalities via Buchwald-Hartwig amination, a critical reaction for installing groups that can form key hydrogen bonds with protein targets.

-

Further Functionalization (at C7): While the C7-Cl bond is the least reactive of the three halogens, it can still be functionalized under more forcing reaction conditions, allowing for a third point of diversification if required.

This strategic, stepwise functionalization is a powerful tactic for exploring the chemical space around the isoquinoline scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Diversification strategy using the title compound as a core scaffold.

Target-Oriented Applications

Based on the known bioactivity of related compounds, this building block is primarily employed in the following research areas:

-

Kinase Inhibitors: The isoquinoline scaffold can mimic the adenine region of ATP, making it a suitable starting point for designing inhibitors that target the ATP-binding pocket of protein kinases. The diverse groups added via cross-coupling can then be used to achieve selectivity and potency. [1]* Antimicrobial and Antiparasitic Agents: Many heterocyclic compounds exhibit antimicrobial properties. This scaffold can be used to generate novel compounds for screening against various pathogens. [1]

Safety, Handling, and Storage

As with any halogenated organic compound, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) was not retrieved, a protocol can be constructed from general knowledge of similar chemical classes. [2][3][4]

Experimental Protocol: Safe Handling

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [4]Ensure an eyewash station and safety shower are readily accessible. [3]2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields or a face shield. [5] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Check for and replace any damaged gloves immediately.

-

Body Protection: Wear a standard laboratory coat. Ensure it is buttoned.

-

-

Handling Practices:

-

Avoid all direct contact with skin, eyes, and clothing. [4] * Do not breathe dust or vapors. [4] * Weigh out the solid material carefully to prevent creating airborne dust.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday. [2]4. Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]Keep the container tightly sealed to prevent moisture ingress. [6][4]Recommended storage temperature is between 2-8°C. [1]5. First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [2] * On Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice. [2][3] * On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [2][3] * If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [2]6. Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

-

Conclusion

This compound is more than just another chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined structure, featuring three distinct and synthetically addressable halogenated positions, provides a reliable and versatile platform for medicinal chemists. The ability to perform selective, sequential modifications allows for the systematic exploration of chemical space, facilitating the rapid development of compound libraries aimed at complex biological targets. As the demand for novel therapeutics continues to grow, the intelligent design and application of such building blocks will remain a cornerstone of successful research and development programs.

References

- Synblock. (n.d.). CAS 953421-74-4 | 4-Bromo-1,7-dichloro-isoquinoline. Retrieved from Synblock website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdX-AzDKEq27oNC3HzzLjPehBUNvyRuf7Oq0JP8sDlG7B1n1gZjNeVT1oxRkMoXnF91hqX5c0bYy5h5bDKZzPGvOv_hRvI_Paf-BhPLkVm9GP_F6_utrgbvVg3poF2hMdecW8xXQZPhaw0dw==]

- Matrix Scientific. (n.d.). 953421-74-4 Cas No. | this compound. Retrieved from Matrix Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhhR6rmK_4CLcH9PaI1Swv5naxlPhcFlhKhRRmyI0-RGSSkmqNd610-qCibib2Nf8xTRWHvQLapJjHSaqp3cjhX1Hof_qAYNlYe3dZCYHYTtgJOTmad6f2eERKK6xfofumRlml1ge3stNbik1zKmggVzIgjIs9kCqi3qbQ7yO2yRvQq4Z8WQ-36tTo19w=]

- Chemical CAS. (n.d.). CAS号:953421-74-4-Isoquinoline, 4-broMo-1,7-dichloro. Retrieved from Kehua Wisdom website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp9Q87SiL0RhlO3ZHiT_ObT_e2R4KsfZYsJQCdttUBE6nlC4CWjGlXqy71qbywHi-xD-SaaJXH0v725TQnZbl79cxBHJIke2jNONNAiqE_1jQDkCm7sI4CbM5qfs05wnAKc_g=]

- MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvW5tNAAlh1Xc-wOHRJBZjLqbPpz6jJ1BgdQAQpcjRjXlMjQV8g7mXKcLgr89WA-P7aVsaEQnHXFgNRFtCJo5e-xR7sMnQFJZfF66B-0J9DW9vJo37VP-3lG5byQWxZfAbdv_UlJC40CkBwkHOy_u3qoBoAe8h39lTO8w-8Z6pSQSe07FghVppkbReBXU2G1tYPYkVQI1hRY7aHKJ3GbCqiC9wcw==]

- PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline. Retrieved from PubChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWdOurB7njeP0YTwJI3-6fhXbbuWuTEi9nu_ExgPxtfbxbNH76lG1mGgZ4Jgc_u7wR0iFLKyaegakljK_i9djgGsjcepbPNKaISZct3vZlS_jQl4j6Q8EE-jeT6d7AmqpAKJyh1gmjVUi0]

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9_z4XA_rNAyehMLlz3fV6PnTPDIbt7g0b29nstSDR8fnndUTPBtlQwGPUkXB2zZkrED3_ilgAnULVQbgRCdyT_u1PG7hAxcqWV0IssXJuXYK8SdMYTpXx1dJKfdD3rm932JBC0PNRo7fwgzkHToxwJ67fG3Ok1QFu-tt0cJBKMprA9aRXipuq_7FgsTMBd2s=]

- Fisher Scientific. (2024, March 31). Safety Data Sheet. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCNuRtOAAsgS8GUUpo16vOHz2h2w-5SBc3ULpLTEZCKZNnoiHmAICVPScPYChfu_r-RqbYCUBvsNi1b-UtmODazzs1TmCmStgEUo6dtPZ-zoF08rNwHv0zM_GTTQu51Pvn0Cu6mTV-qygnMbP8eUvKyRAXHqWrxZBgoGwNATfht0Y4faLv_zn2kBg3t-hu2Rvmj_JgjGMa-TQy72kKGoUBaEQYDLBacZFxGHg3CowsOcHpNsvvSeWfMullIdY=]

- TCI Chemicals. (2025, January 20). Safety Data Sheet. Retrieved from TCI Chemicals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv0MnDA6MZ0iJxFrbKBUgj9P4V9B3dfxeLpUF6b6hEVu-DHk9SHqmEEXRZcUonwjmNLv0sJ9nT6bzX_jl9Of4RgEi5MPx-OgpLDGzeGZ4y7btdBrdUIOeTFdYxNogwCMAlZJhtoOIhDiJoXUiQnpxI]

- PubChemLite. (n.d.). This compound (C9H4BrCl2N). Retrieved from PubChemLite website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqMiWpZUmw1i5TYNrvTSWF6bbAh-nePjxabEfYAQEy32i5OS-blMh-hmUX9Nk3OXRR7JjWMqZfrg3zeV--8km_PtmdZ4mdfFQwHLgJC3YrWWjWmn03IvlicZW3t1s8g1x-3Ms-HK4HSK3U1z-c]

- ChemicalBook. (n.d.). 4-Bromoquinoline synthesis. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPwJkf-4aDIOnHBi76kKkKTQEjxtCmKZ-lypyYJDDvT9G8_d1xTq0sx-q_DizwLNw8oNnjnQYpNEA0Jmz25n9MrsTm40qKRxdBEVhbYTVvJKx2HbHlR_sc3o0IGlbcLvMQ6ErDpWLRA7Ysb27HHCmjey0t8YI=]

- ResearchGate. (2025, August 7). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv5QE618xjPVwAVmjrwEgFphaTyJxwnOkj2QkDqEfcYJlzAIjuXvFRw5S5kaqDRblf_cppFkM70Pv7kBQnigjIcnS-PdWF-VqpE9Z9ON0fZJ8kx3polZ_-BayJlNw3Qra0H9T9nHFkUHr_80eH5U9ZlputMIMBst8eJjVANuw4gFPQlYbLtnZSSHUitzcXKonFNfwUBW4E_po-8HQl4TT_yw79nxGGuRE-9b835ZJ4lw==]

- BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling of 4-Bromo-1,1-dichlorobutane. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjxcjqbQplKV3o3ckP2i3KXUv8H4gEBzYhgK24KKrBgqO8Ed6dled7M5A05jw7KmmVtYhFH1SPMQ_svrH0QiT44aiXvJn8FjMZ7OpxVrVRGgUEulhIP9JoloH2vWmNf4IDxiSYQS3E-Vk7SknDTCLUPgCfYD-_g5T_sAAyRvij0Rna9ZCEZOE86m0joVwE2HY74BLc9MVPTnK_e12Y3uvpWw6KCj1T2gsWlQ==]

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from Carl ROTH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF99ari7UmOmEpEU4i4tj8HoRXNxlSLg-hAH2olRQ2hdt6nOZjg_TfK-eq17pq4mvFiZ97SOW9WV2w8GEjXBwoe-UJ5jIuLTBjMosFwgECeA3l1FYvrf7qpBdA8fbLW1SH_W3V58dJY406LzOdTc6WA7mcOFbtyCNbjN-paHjNYlXLq24tLlmDiVYJotqI7EVSWK1ZmRV2fIBGQuXNioRJ2wV0YasxbWcvYZYDRZM8jKEVpjlS6sSnlsSTUDcWAnInZSyUWdBjRaP4byRUkQ2zbLaHtc7WLUnrp0DGdDY4RbY8s0HQ2yabhfHHsoahHL4eJM91QPSIW8sFdGKhmUCqLIPWSF7RC_vIu5qI-MVJlWtUU9t7ykXbHmqkTguyhbLZL6-MBA50B-xz01YSxnNRAJ6mdIP17hNBsYl8A7drJZ4FE1To3LdKQi5nBH_7CbXbSv5Dsqmg=]

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from Atlantis Press website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwu8i4wP3ANc3_ChLImy4P5Qy_i_NxAlAk_4otEVI15jfOTvP625d717D6Ydg_2r9Cc5x1BOUHhtsGhJuDXek8vQRMd9wJaHfiuRqJNms0sLVYSg4EQIi9z_LW4hFdaDTIahBUInqGjMwG0s76]

- MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOKoEJpzIdD6zZ5pWMuQ3gl9bp-JStfOrvpymrPeN6oqQ57oFkc8eOSUbsbhcOku_xiUsXUhmYFXiojaMSH1mUpvmho7w3IQ8aVG80SHxrEcNDKaqDVO2ufJPISu18Bptl01w=]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-1,7-dichloroisoquinoline

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-bromo-1,7-dichloroisoquinoline, a halogenated isoquinoline derivative with significant potential as a building block in medicinal chemistry and materials science. Recognizing the limited direct literature on its synthesis, this document outlines a rational, multi-step approach commencing from a commercially available starting material, 3-chloroaniline. The proposed route involves the construction of the isoquinoline core, followed by sequential, regioselective halogenation steps. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental considerations, mechanistic insights, and a framework for the practical synthesis of this valuable compound.

Introduction and Strategic Overview

Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in natural products and pharmacologically active molecules. Their rigid bicyclic structure serves as a versatile scaffold for the development of therapeutic agents targeting a wide array of biological targets. The introduction of halogen atoms onto the isoquinoline core provides crucial handles for further synthetic elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures. This compound, with its specific substitution pattern, represents a key intermediate for the synthesis of novel compounds in drug discovery and materials science.

Given the absence of a well-documented, direct synthesis of this compound in the readily available scientific literature, this guide proposes a logical and feasible synthetic strategy. The core principle of this pathway is the initial formation of a substituted isoquinoline ring system, followed by controlled halogenation reactions to introduce the desired chloro and bromo substituents at the appropriate positions.

Proposed Synthetic Pathway Overview

The synthesis is envisioned to proceed through the following key stages:

-

Isoquinoline Core Formation: Construction of a 7-chloroisoquinolin-1(2H)-one intermediate starting from 3-chloroaniline.

-

Chlorination at C1: Conversion of the 1-oxo functionality to a chloro group to yield 1,7-dichloroisoquinoline.

-

Regioselective Bromination at C4: Introduction of a bromine atom at the 4-position to afford the final target molecule, this compound.

This strategic approach is designed to maximize regiochemical control by leveraging the inherent electronic properties of the isoquinoline ring and the directing effects of the existing substituents at each stage.

Detailed Synthetic Protocol and Mechanistic Rationale

This section provides a step-by-step guide for the synthesis of this compound, including detailed experimental procedures and an explanation of the underlying chemical principles.

Step 1: Synthesis of 7-Chloro-1-isoquinolinone

The initial step focuses on the construction of the isoquinoline core. A well-established method for this transformation is the cyclization of a β-phenylethylamine derivative, a reaction class that includes the Bischler-Napieralski and Pictet-Spengler syntheses. An alternative and often more direct approach for substituted quinolinones and isoquinolinones involves the condensation of an aniline with a suitable three-carbon component, followed by cyclization.

A plausible approach for synthesizing the 7-chloro-1-isoquinolinone intermediate would be analogous to the Gould-Jacobs reaction for quinolones, which can be adapted for isoquinolone synthesis.

Experimental Protocol:

-

Reaction: Condensation of 3-chloroaniline with a suitable diethyl malonate derivative followed by thermal cyclization.

-

Rationale: This approach builds the heterocyclic ring with the chloro substituent already in place at the desired 7-position,

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1,7-dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural integrity of a molecule is the bedrock of its function. In drug development, for instance, an impurity or a regioisomeric misassignment can lead to drastically different biological activity and toxicity profiles. Therefore, a multi-faceted spectroscopic approach is not just best practice; it is a necessary component of a self-validating research workflow.

Molecular Structure and Spectroscopic Implications

The structure of 4-bromo-1,7-dichloroisoquinoline, with its distinct substitution pattern on the isoquinoline core, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing effects of the three halogen substituents, as well as their positions, will significantly influence the electronic environment of the molecule's protons and carbons, its vibrational modes, and its fragmentation patterns under mass spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR protocol ensures that the obtained data is both accurate and reproducible.

1. Sample Preparation:

-

Purity: The sample must be of high purity, as impurities will introduce extraneous signals. Purification via column chromatography or recrystallization is recommended.

-

Solvent: A deuterated solvent that readily dissolves the compound, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), should be used. CDCl₃ is often a good first choice for moderately polar compounds.

-

Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Parameters:

-

¹H NMR:

-

A high-field spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

The relaxation delay should be set to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

-

-

¹³C NMR:

-

Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum

The isoquinoline ring system has four aromatic protons. Their chemical shifts are influenced by the deshielding effect of the aromatic ring current and the electronic effects of the halogen substituents.

| Predicted Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 8.0 - 8.3 | Singlet (s) | N/A | Adjacent to the nitrogen atom and deshielded. The adjacent bromine at C-4 will not cause splitting. |

| H-5 | 7.8 - 8.1 | Doublet (d) | ~8.5 | Part of the benzene ring portion, ortho to the chlorine at C-7. |

| H-6 | 7.4 - 7.6 | Doublet of Doublets (dd) | ~8.5, ~1.5 | Coupled to both H-5 and H-8. |

| H-8 | 7.9 - 8.2 | Doublet (d) | ~1.5 | Meta-coupled to H-6 and deshielded by the peri-effect of the nitrogen and the adjacent chlorine. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the isoquinoline ring. The chemical shifts are influenced by hybridization and the electronegativity of the attached halogens.

| Predicted Carbon | Chemical Shift (δ, ppm) Range | Rationale |

| C-1 | 150 - 153 | Attached to nitrogen and chlorine, highly deshielded. |

| C-3 | 145 - 148 | Attached to nitrogen, deshielded. |

| C-4 | 118 - 122 | Attached to bromine, shielded relative to other aromatic carbons but influenced by the adjacent nitrogen. |

| C-4a | 135 - 138 | Quaternary carbon at the ring junction. |

| C-5 | 128 - 131 | Aromatic CH. |

| C-6 | 126 - 129 | Aromatic CH. |

| C-7 | 132 - 135 | Attached to chlorine, deshielded. |

| C-8 | 129 - 132 | Aromatic CH. |

| C-8a | 130 - 133 | Quaternary carbon at the ring junction. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method for solid samples. A small amount of the solid is placed directly on the ATR crystal.

-

Potassium Bromide (KBr) Pellet: The sample is finely ground with KBr powder and pressed into a thin, transparent pellet. This method can yield high-quality spectra but is more labor-intensive.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) Range | Vibration Type | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on the aromatic ring. |

| 1620 - 1580 | C=N stretch | The imine bond within the isoquinoline ring. |

| 1550 - 1450 | C=C stretch (aromatic) | Multiple bands are expected due to the vibrations of the aromatic rings. |

| 1100 - 1000 | C-Cl stretch | Characteristic absorption for aryl chlorides. |

| 600 - 500 | C-Br stretch | Characteristic absorption for aryl bromides. |

| 900 - 675 | C-H bend (out-of-plane) | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which should produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is crucial for determining the accurate mass and, consequently, the elemental formula.

Predicted Mass Spectrum

Molecular Ion Peak: The molecular weight of this compound (C₉H₄BrCl₂N) is 276.94 g/mol . A key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This will result in a characteristic cluster of peaks for the molecular ion. The most abundant peak in this cluster will be for the ion containing one ⁷⁹Br and two ³⁵Cl isotopes.

Fragmentation: Substituted isoquinolines can exhibit complex fragmentation patterns.[1] For this compound, likely fragmentation pathways initiated by collision-induced dissociation (CID) would involve the loss of halogen atoms or small molecules.

Caption: Predicted major fragmentation pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data tables and methodologies are grounded in fundamental principles and serve as a robust reference for researchers. By following the outlined experimental protocols, scientists can generate high-quality data and use the predictive information herein to confidently assign the structure of their synthesized material. The convergence of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system essential for scientific integrity in drug discovery and chemical research.

References

-

Thevis, M., et al. (2007). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry. Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Crystal Structure and Analysis of 4-Bromo-1,7-dichloroisoquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search in January 2026, the specific single-crystal X-ray diffraction data for 4-Bromo-1,7-dichloroisoquinoline (CAS: 953421-74-4) is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD). This guide is therefore presented as a comprehensive theoretical and practical framework. It details the established methodologies for determining such a crystal structure, predicts the likely structural features and intermolecular interactions based on analysis of closely related halogenated heterocycles, and discusses the profound implications for pharmaceutical development.

Introduction: The Significance of Halogenated Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities. The strategic placement of halogen atoms (F, Cl, Br, I) on this scaffold is a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Specifically, bromine and chlorine substituents, as present in this compound, are known to participate in significant non-covalent interactions, such as halogen bonding and π-stacking, which can dictate the crystal packing and, consequently, the solid-state properties of an active pharmaceutical ingredient (API). Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for controlling factors like solubility, dissolution rate, bioavailability, and stability, which are critical for successful drug development.

Molecular Structure of this compound

The subject of this guide is the molecule with the chemical formula C₉H₄BrCl₂N.[1] Its structure consists of a bicyclic isoquinoline core. A bromine atom is substituted at the C4 position, and chlorine atoms are located at the C1 and C7 positions.

Below is a two-dimensional representation and a conceptual three-dimensional molecular structure diagram.

Caption: Molecular structure of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the crystal structure of a compound like this compound is Single-Crystal X-ray Diffraction (SC-XRD). The following protocol outlines the necessary steps, grounded in established crystallographic practices.

Objective: To obtain a high-quality single crystal and determine its three-dimensional atomic arrangement.

Step 1: Crystallization (The Foundational, and Often Most Challenging, Step)

-

Rationale: The success of SC-XRD is entirely dependent on the quality of the single crystal. A well-ordered, single lattice is required for the collection of sharp, well-defined diffraction data.

-

Methodology:

-

Purification: The compound must be purified to the highest possible degree (>98%) using techniques like column chromatography or recrystallization to remove impurities that can inhibit crystal growth.

-

Solvent Screening: A range of solvents and solvent mixtures should be screened. A good starting point is to find a solvent in which the compound is sparingly soluble.

-

Slow Evaporation: A saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting gradual crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, and crystals may form.

-

Step 2: Crystal Mounting and Data Collection

-

Rationale: A suitable single crystal must be selected and mounted on the diffractometer in a way that allows it to be rotated in the X-ray beam while being maintained at a low temperature to minimize thermal vibrations.

-

Methodology:

-

Selection: Under a microscope, a single, well-formed crystal with sharp edges and no visible defects is selected. Typical dimensions are in the range of 0.1-0.3 mm.

-

Mounting: The selected crystal is affixed to a cryoloop using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

-

Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while it is irradiated with monochromatic X-rays.

-

Step 3: Structure Solution and Refinement

-

Rationale: The collected diffraction pattern (a series of spots with varying intensities) is used to determine the arrangement of atoms within the crystal lattice.

-

Methodology:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (Br, Cl, N).

-

Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions and displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions.

-

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Predicted Intermolecular Interactions and Crystal Packing

While the specific crystal structure is unknown, we can make educated predictions about the dominant intermolecular forces that would govern the crystal packing of this compound. This analysis is based on the known behavior of similar halogenated aromatic systems.[2][3]

1. Halogen Bonding: The bromine and chlorine atoms in the molecule are expected to be key players in directing the crystal packing through halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on the halogen atom interacts with a nucleophilic site, such as the lone pair on the nitrogen atom of an adjacent molecule. Given the presence of three halogen atoms and one nitrogen atom, a variety of halogen bonding motifs (e.g., C-Br···N, C-Cl···N) are highly probable.

2. π-π Stacking: The planar, aromatic isoquinoline core is primed for π-π stacking interactions.[3][4] Molecules are likely to arrange in stacks, with the aromatic rings of adjacent molecules overlapping. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will be influenced by the steric and electronic effects of the halogen substituents.

3. C-H···π and C-H···Cl/Br Interactions: Weaker hydrogen bonds, such as those between the aromatic C-H groups and the π-system or halogen atoms of neighboring molecules, will likely provide additional stabilization to the crystal lattice.

The interplay of these interactions—strong halogen bonds providing directionality and π-stacking contributing to cohesive packing—would result in a dense, stable three-dimensional network.

Caption: Predicted intermolecular interactions for this compound.

Implications for Drug Development

The precise arrangement of this compound molecules in a crystal would have significant downstream consequences for its development as a pharmaceutical agent:

-

Polymorphism: The existence of multiple crystalline forms (polymorphs) is a strong possibility. Different polymorphs, arising from different packing arrangements and intermolecular interactions, can have drastically different solubilities and stabilities. A full polymorphic screen would be an essential step in preclinical development.

-

Solubility and Bioavailability: The strength of the intermolecular interactions directly impacts the lattice energy of the crystal. A higher lattice energy generally corresponds to lower solubility, which can limit the oral bioavailability of the drug.

-

Crystal Engineering: A detailed understanding of the intermolecular interactions would allow for a crystal engineering approach.[5] For instance, co-crystals could be designed by introducing a co-former molecule that forms predictable and strong halogen or hydrogen bonds with the API, thereby creating a new solid form with improved properties.

Conclusion

Although the definitive crystal structure of this compound remains to be experimentally determined and published, a robust framework exists for its elucidation and analysis. Based on the molecular features and established principles of supramolecular chemistry, it is predicted that the solid-state architecture of this compound is heavily influenced by a combination of halogen bonding and π-π stacking interactions. The determination of this structure through single-crystal X-ray diffraction would provide invaluable insights, enabling rational control over its solid-state properties and paving the way for its potential development as a therapeutic agent. This guide provides the necessary theoretical foundation and practical protocols to embark on such an investigation.

References

-

Title: Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Source: PubMed Central URL: [Link]

-

Title: 4-bromo-1,7-dichloro-isoquinoline (C9H4BrCl2N). Source: PubChem URL: [Link]

-

Title: Crystal Structure of Halogenated N-Methylquinoline-2-Ones: Preparation and Study of Intermolecular Interactions in Crystals. Source: ProQuest URL: [Link]

-

Title: Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Source: MDPI URL: [Link]

Sources

- 1. CAS 953421-74-4 | 4-Bromo-1,7-dichloro-isoquinoline - Synblock [synblock.com]

- 2. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-1,7-dichloroisoquinoline

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed exploration of the theoretical underpinnings and practical methodologies required to characterize this and similar halogenated heterocyclic compounds.

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and reach its biological target. Poor solubility is a leading cause of compound attrition in the development pipeline, leading to challenges in formulation, bioavailability, and ultimately, clinical efficacy.

This compound belongs to the class of halogenated isoquinolines, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. However, the introduction of multiple halogen atoms and an extended aromatic system often leads to low aqueous solubility, a significant hurdle that must be characterized and addressed early in the research process. This guide provides the necessary theoretical and practical foundation for this critical characterization.

Physicochemical Profile and Solubility Prediction

Molecular Structure:

-

Core Scaffold: A rigid, planar isoquinoline ring system. This aromatic character contributes to hydrophobicity.

-

Halogenation: The presence of one bromine and two chlorine atoms significantly increases the molecular weight and lipophilicity (hydrophobicity). Halogens can participate in halogen bonding but their primary effect here is to decrease water solubility.

-

Basic Center: The nitrogen atom in the isoquinoline ring is basic, with an estimated pKa similar to that of isoquinoline itself (approximately 5.4). This suggests that the compound's aqueous solubility will be highly dependent on pH, with protonation at acidic pH leading to a more soluble cationic form.

Predicted Solubility:

-

Aqueous Solubility: Expected to be very low in neutral and alkaline pH due to the dominant hydrophobic nature of the molecule.

-

Organic Solvent Solubility: Higher solubility is anticipated in a range of organic solvents. "Like dissolves like" is a guiding principle; therefore, polar aprotic solvents (e.g., DMSO, DMF, THF) and chlorinated solvents (e.g., Dichloromethane) are likely to be effective. Solubility in non-polar solvents like hexanes is expected to be poor.

Experimental Determination of Solubility: A Validated Protocol

A robust experimental approach is essential to move from prediction to precise measurement. The following section details a comprehensive workflow for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound, representing the true saturation point.

Experimental Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Perform a precise serial dilution of the supernatant with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from a known concentration of the compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the equilibrium solubility in µg/mL or µM.

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

All experimentally determined solubility data should be compiled into a clear and concise table for comparative analysis.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

| Deionized Water | 25 | To be determined | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 37 | To be determined | Shake-Flask |

| 0.1 N HCl (pH ~1) | 37 | To be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | Shake-Flask |

| Dichloromethane (DCM) | 25 | To be determined | Shake-Flask |

| Ethanol | 25 | To be determined | Shake-Flask |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a single value but is influenced by several environmental and physical factors.

The Impact of pH

The basic nitrogen atom is the most critical determinant of pH-dependent aqueous solubility.

-

At Low pH (pH < pKa): The nitrogen atom will be protonated, forming a cationic salt. This salt form is significantly more polar and will exhibit substantially higher aqueous solubility compared to the neutral form. This is a key consideration for oral drug delivery, as the compound will dissolve in the acidic environment of the stomach.

-

At High pH (pH > pKa): The compound will exist predominantly in its neutral, free-base form. This form is less polar and will have very low aqueous solubility.

Logical Relationship Diagram:

4-Bromo-1,7-dichloroisoquinoline material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-1,7-dichloroisoquinoline

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound, a halogenated aromatic compound integral to various research and development applications, particularly in the synthesis of pharmaceutical intermediates.[1] As a Senior Application Scientist, the imperative is not merely to present safety data but to create a framework of understanding that empowers researchers to work safely and effectively. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a culture of safety through comprehension.

The information herein is synthesized from available data on this compound and structurally related halogenated isoquinolines. It is critical to recognize that while comprehensive, this guide is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer before commencing any work.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity is the foundation of safe handling. This compound is a substituted isoquinoline, a class of heterocyclic aromatic compounds. Its key identifiers and properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 953421-74-4 | [1] |

| Molecular Formula | C₉H₄BrCl₂N | [1][2] |

| Molecular Weight | 276.94 g/mol | [1][3] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NC=C2Br)Cl | [2] |

| InChIKey | MPNVIJOSWLWNKA-UHFFFAOYSA-N | [2] |

| Storage | Store in a dry, sealed place. | [1] |

Hazard Identification and GHS Classification: A Proactive Approach

While a specific, official GHS classification for this compound is not available in the aggregated search results, the hazard profile can be inferred from structurally similar compounds, such as 4-Bromo-1-chloroisoquinoline and 7-Bromo-1,3-dichloroisoquinoline.[4][5] This proactive approach, grounded in structure-activity relationships, is a cornerstone of laboratory safety. The likely hazards are outlined below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5] |

| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed.[4] |

| Acute Toxicity (Inhalation) | Category 4 (Potential) | H332: Harmful if inhaled.[4] |

Expert Insight: The presence of multiple halogen atoms (bromine and chlorine) on an aromatic heterocyclic core suggests that this compound is likely to be an irritant. Halogenated aromatics can interfere with cellular processes upon contact with skin and mucous membranes, leading to irritation.[6] The potential for respiratory tract irritation necessitates handling in a well-ventilated area, preferably a certified chemical fume hood.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. This is accomplished through a combination of engineering controls and appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[7] This is the primary barrier to prevent inhalation of any dust or vapors.

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] These are critical emergency controls in the event of accidental contact.

Personal Protective Equipment (PPE)

The selection of PPE is not a passive exercise; it is an active risk mitigation strategy.

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and airborne particles that can cause serious eye damage.[5][9] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a flame-resistant lab coat, and closed-toe shoes.[6] | Prevents skin contact, which can lead to irritation.[4][5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid self-contamination.[10] |

| Respiratory Protection | Not typically required if work is performed in a fume hood. If a fume hood is unavailable or in case of ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[6] | Minimizes the inhalation of vapors or dust, which can cause respiratory tract irritation.[5] |

Safe Handling, Storage, and Disposal: The Lifecycle of a Reagent

Handling

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7]

-

Avoid Inhalation: Do not breathe dust or vapors.[11]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[12] Remove and wash contaminated clothing before reuse.[5]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][11]

-

Incompatibilities: Store away from strong oxidizing agents.[12] While specific reactivity data is limited, halogenated compounds can potentially react with strong bases and metals.

Disposal

The disposal of halogenated compounds is strictly regulated to prevent environmental harm.

-

Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6]

-

Labeling: Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the full chemical name.[6]

-

Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EH&S) department for specific procedures.[6]

Emergency Procedures: Preparedness and Response

A well-rehearsed emergency plan is a hallmark of a trustworthy and safe laboratory environment.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11][12] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13] |

Accidental Release Measures: A Step-by-Step Protocol

A spill of this compound must be managed swiftly and safely. The following protocol provides a self-validating system for response.

-

Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[10]

-

Ventilate: Ensure the area is well-ventilated, working within a fume hood if the spill is contained there.

-

Don PPE: Wear the appropriate PPE as described in Section 3.2, including respiratory protection if necessary.

-

Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent).[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[14] Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

-

Dispose: Dispose of the sealed waste container according to institutional and regulatory guidelines.

-

Report: Report the incident to your supervisor and EH&S department.

Workflow for Accidental Spill Response

The following diagram illustrates the logical flow for responding to an accidental spill.

Caption: Logical workflow for a safe and effective response to an accidental chemical spill.

Toxicological Information: Understanding the Risks

No specific toxicological studies for this compound were found in the search results.[15][16] However, based on the GHS classifications of similar compounds, the primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[4][5] Halogenated heterocyclic compounds can be biologically active, which is why they are often used as scaffolds in drug discovery. This biological activity also underscores the need for cautious handling to prevent unintended physiological effects. The absence of comprehensive data should not be interpreted as an absence of potential harm; rather, it necessitates treating the compound with a high degree of caution.

References

-

PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H4BrCl2N). Retrieved from [Link]

-

Kehua Wisdom. (n.d.). CAS No.: 953421-74-4-Isoquinoline, 4-broMo-1,7-dichloro-. Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1,3-dichloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2026, January 2). MSDS of 7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

Sources

- 1. CAS 953421-74-4 | 4-Bromo-1,7-dichloro-isoquinoline - Synblock [synblock.com]

- 2. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

- 3. CAS号:953421-74-4-Isoquinoline, 4-broMo-1,7-dichloro- - this compound-科华智慧 [kehuaai.com]

- 4. 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Bromo-1,3-dichloroisoquinoline | C9H4BrCl2N | CID 53401202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.com [capotchem.com]

- 16. 7-Bromo-1,3-dichloroisoquinoline - Safety Data Sheet [chemicalbook.com]

Discovery and history of 4-Bromo-1,7-dichloroisoquinoline

An In-depth Technical Guide to 4-Bromo-1,7-dichloroisoquinoline: From Foundational Synthesis to a Modern Pharmaceutical Building Block

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While a definitive historical record of its initial discovery is not prominent in the literature, its existence is predicated on a rich history of isoquinoline synthesis. This document delves into the foundational synthetic methodologies that create the core isoquinoline scaffold, explores plausible synthetic routes to this compound based on established chemical principles, and details its properties and applications. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes historical context with practical, field-proven insights into the synthesis and utility of this important chemical intermediate.

Introduction: The Strategic Importance of a Polysubstituted Isoquinoline

The isoquinoline nucleus is a privileged structural motif, forming the core of numerous alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] this compound (CAS No. 953421-74-4) emerges as a highly functionalized building block within this chemical class.[3][4] Its structure is characterized by three distinct halogen substituents, each offering a potential handle for selective chemical modification through modern cross-coupling reactions.

-

1-Chloro Position: Highly activated towards nucleophilic aromatic substitution (SNAr).

-

4-Bromo Position: Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

7-Chloro Position: Offers an additional site for functionalization, often under different reaction conditions than the 1-chloro position, allowing for sequential modifications.

This trifecta of reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the design of kinase inhibitors and other targeted therapies where precise substituent placement is critical for potency and selectivity.[3][5]

A Legacy of Synthesis: The Historical Formation of the Isoquinoline Core

The synthesis of the isoquinoline ring system itself is a cornerstone of heterocyclic chemistry, with several named reactions developed in the late 19th and early 20th centuries that remain relevant today.[6] Understanding these foundational methods provides the necessary context for appreciating the synthesis of complex derivatives like this compound.

The Bischler-Napieralski Reaction

First reported in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines.[7][8] The reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, typically promoted by a dehydrating Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[9][10] The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline.[7] The reaction is most effective when the aromatic ring is activated with electron-donating groups.[9]

Caption: The Bischler-Napieralski reaction workflow.

The Pomeranz-Fritsch Reaction

Also developed in 1893, the Pomeranz-Fritsch reaction synthesizes isoquinolines directly from the acid-catalyzed cyclization of a benzalaminoacetal.[11][12][13] This intermediate is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[1] While powerful, the classic conditions often require harsh acids and can give variable yields, leading to several modifications.[11][14] The Schlittler-Muller modification, for instance, uses a benzylamine and glyoxal hemiacetal to access C1-substituted isoquinolines.[6][13]

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a highly efficient method for producing tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[15][16][17] The reaction proceeds through a Mannich-type mechanism, where an initially formed iminium ion undergoes intramolecular electrophilic attack on the electron-rich aromatic ring.[17][18] Subsequent oxidation is required to form the aromatic isoquinoline. This reaction is particularly significant in alkaloid synthesis.[15][19]

Plausible Synthesis of this compound

The synthesis likely begins with a substituted aniline, such as 3-chloroaniline, which provides the chlorine atom at the final 7-position. A multi-step sequence involving cyclization to form a dichloroisoquinolinone, followed by a selective bromination, represents a robust pathway.

Caption: A plausible synthetic pathway to the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of analogous halogenated quinolines and isoquinolines and is proposed as a viable route to the target compound.[20][21][22]

Step 1: Synthesis of 7-Chloro-1,4-dihydroxyisoquinoline

-

Combine 3-chloroaniline (1.0 eq) and diethyl malonate (1.1 eq).

-

Heat the mixture at 140-150 °C for 2 hours, allowing ethanol to distill off.

-

Add the resulting intermediate slowly to a vigorously stirred, pre-heated (240-250 °C) high-boiling solvent such as Dowtherm A.

-

Maintain the temperature for 30 minutes to ensure complete cyclization.

-

Cool the mixture and dilute with hexane to precipitate the crude product.

-

Filter the solid and wash thoroughly with hexane to yield the intermediate, which can be used directly in the next step.

Causality: This step utilizes a Gould-Jacobs type reaction. Heating the aniline with diethyl malonate forms an anilinomethylenemalonate intermediate, which undergoes thermal cyclization at high temperature to form the quinolinol/isoquinolinol core. Dowtherm A is used for its high boiling point, which is necessary to drive the cyclization.

Step 2: Synthesis of 1,4,7-Trichloroisoquinoline

-

Suspend the crude 7-Chloro-1,4-dihydroxyisoquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4,7-trichloroisoquinoline.

Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the hydroxyl groups of the isoquinolinediol into chloro groups, which are excellent leaving groups and valuable handles for subsequent SNAr reactions.

Step 3: Synthesis of this compound

-

Dissolve the crude 1,4,7-trichloroisoquinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloroethane.

-

Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise at 0-10 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by pouring it into an ice-water mixture.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Causality: This step is an electrophilic aromatic substitution. The isoquinoline ring system, even with deactivating chloro groups, can undergo bromination. The C-4 position is often susceptible to electrophilic attack. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the final compound. The following data has been compiled from chemical databases.[3][4][23][24]

| Property | Value | Source |

| CAS Number | 953421-74-4 | [3][4] |

| Molecular Formula | C₉H₄BrCl₂N | [3][4][23] |

| Molecular Weight | 276.94 g/mol | [3][4] |

| IUPAC Name | This compound | [24] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NC=C2Br)Cl | [23] |

| InChIKey | MPNVIJOSWLWNKA-UHFFFAOYSA-N | [23] |

| Monoisotopic Mass | 274.8904 Da | [23] |

| Predicted XlogP | 4.4 | [23] |

| Storage | 2-8°C, Dry, sealed place | [3][4] |

Applications in Drug Discovery and Beyond

The true value of this compound lies in its role as a versatile synthetic intermediate. Its halogen substitution pattern is strategically designed for selective, stepwise functionalization, making it a powerful tool in modern medicinal chemistry.

-

Kinase Inhibitors: The isoquinoline scaffold is present in many kinase inhibitors. The ability to selectively functionalize the 1, 4, and 7 positions allows for the precise orientation of pharmacophores to interact with the ATP-binding pocket of target kinases.[3]

-

Agrochemicals: Halogenated heterocyclic compounds are frequently used in the development of new pesticides and herbicides due to their enhanced metabolic stability and membrane permeability.[3]

-

Materials Science: The rigid, planar structure of the isoquinoline ring can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[2]

Conclusion

This compound stands as a testament to the enduring legacy of heterocyclic chemistry. While its specific "discovery" moment may be embedded within modern patent literature rather than a century-old named reaction, its synthesis is built upon the foundational principles established by chemists like Bischler, Napieralski, Pomeranz, and Fritsch. Its sophisticated design, featuring three distinct and selectively addressable halogen atoms, makes it a high-value building block for the creation of complex, next-generation molecules. For professionals in drug discovery and materials science, understanding the synthesis and reactivity of this intermediate provides a powerful gateway to novel chemical entities with significant therapeutic and technological potential.

References

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

- Vitale, P., et al. (2016).

-

Química Organica.org. (n.d.). Pictet Spengler synthesis of isoquinoline. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

- Ahluwalia, V. K., & Parashar, R. K. (2002). Organic Reaction Mechanisms. Cambridge University Press.

- Liu, X., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3757–3761.

- Aaltodoc. (2018). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.

- ChemicalBook. (2019).

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H4BrCl2N). Retrieved from [Link]

- Amerigo Scientific. (n.d.).

- ChemWhat. (n.d.). CAS 953421-74-4 - Isoquinoline, 4-broMo-1,7-dichloro-.

- ChemicalBook. (n.d.). 4-Bromoquinoline synthesis.

- Bartleby. (n.d.). Isoquinoline Synthesis.

- ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- BLD Pharm. (n.d.). 1823732-30-4|4-Bromo-1-chloro-7-ethylisoquinoline.

- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- Google Patents. (n.d.). EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.

- BenchChem. (2025). Application Notes and Protocols for 4-Bromo-2-chloro-D-phenylalanine in Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- National Institutes of Health (NIH). (n.d.). Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint.

- Sigma-Aldrich. (n.d.). 4-bromo-7,8-dichloroquinoline.

- Santa Cruz Biotechnology. (n.d.). 7-Bromo-3,4-dichloroquinoline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. This compound [myskinrecipes.com]

- 4. CAS 953421-74-4 | 4-Bromo-1,7-dichloro-isoquinoline - Synblock [synblock.com]

- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. organicreactions.org [organicreactions.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. name-reaction.com [name-reaction.com]

- 17. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. Pictet Spengler synthesis of isoquinoline [quimicaorganica.org]

- 19. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. atlantis-press.com [atlantis-press.com]

- 22. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 23. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

- 24. CAS号:953421-74-4-Isoquinoline, 4-broMo-1,7-dichloro- - this compound-科华智慧 [kehuaai.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-1,7-dichloroisoquinoline Derivatives

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of isoquinoline exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anesthetic properties.[2][3] The rigid bicyclic structure of the isoquinoline core provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.

The strategic incorporation of halogen atoms onto the isoquinoline framework is a powerful tool in drug design. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity through various non-covalent interactions. Specifically, the 4-bromo-1,7-dichloroisoquinoline scaffold offers three distinct points for further chemical modification, making it a highly versatile intermediate for the construction of diverse compound libraries. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, the bromine at the 4-position can participate in cross-coupling reactions, and the chlorine at the 7-position provides another site for functionalization, albeit with different reactivity. This multi-functionalized core is therefore of significant interest to researchers engaged in the discovery and development of novel therapeutic agents.

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, based on established and analogous chemical transformations. The protocols herein are designed to be self-validating, with explanations for key experimental choices, and are supported by authoritative references.

Proposed Synthetic Pathway

A direct, one-pot synthesis of this compound from simple precursors is challenging due to regioselectivity issues in halogenation reactions. A more robust and controllable approach involves a multi-step synthesis, as outlined below. This proposed pathway allows for the sequential and regioselective introduction of the halogen atoms.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on well-established synthetic methodologies for analogous compounds. Researchers should adapt and optimize these conditions as necessary based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of N-(2-(3-chlorophenyl)ethyl)acetamide

This initial step involves the protection of the amine group of 3-chlorophenethylamine through acetylation. This amide will then serve as the precursor for the Bischler-Napieralski cyclization.

-

Materials:

-

3-Chlorophenethylamine

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3-chlorophenethylamine (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 equivalents), followed by the dropwise addition of acetic anhydride (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(3-chlorophenyl)ethyl)acetamide.

-

The product can be purified by recrystallization or column chromatography if necessary.

-

Step 2: Synthesis of 7-Chloro-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)

This is a key cyclization step to form the dihydroisoquinoline core. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5]

-

Materials:

-

N-(2-(3-chlorophenyl)ethyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-(2-(3-chlorophenyl)ethyl)acetamide (1 equivalent) in dry toluene in a round-bottom flask equipped with a reflux condenser.

-

Carefully add phosphorus oxychloride (2-3 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-